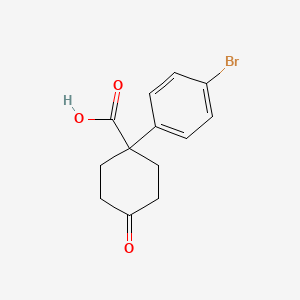
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid” is a complex organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of a similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using various spectroanalytical methods. For example, the structure of a similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. For instance, 4-Bromophenylacetic acid, a similar compound, can undergo electrophilic substitution . Another example is the reaction of 4-bromophenylacetic acid with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, a similar compound, 4-Bromophenylacetic acid, is a white solid with a honey-like odor and a melting point of 118 °C .Scientific Research Applications
Synthesis Methodology
One foundational aspect of the scientific research surrounding 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is its synthesis methodology. Zhu Yan-lon (2015) demonstrated a cost-effective and simple process for synthesizing 4'-Bromobiphenyl-4-carboxylic acid, utilizing 4-bromodiphenyl as the starting material through acetylation and haloform reactions, achieving a high yield of up to 95% Zhu Yan-lon, 2015.
Heterocyclic Compound Synthesis
Significant research by M. El-Hashash et al. (2015) explores the use of similar bromophenyl compounds as key starting materials for synthesizing a diverse array of heterocyclic compounds with potential antibacterial activities. Their work highlights the versatility of these compounds in preparing aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing their importance in medicinal chemistry M. El-Hashash et al., 2015.
Molecular Structure Analysis
Further, Graham Smith and U. Wermuth (2012) contributed to the understanding of the structural aspects of similar compounds by determining the crystal structures of cyclic imide and open-chain amide carboxylic acid derivatives. This research is crucial for elucidating the molecular configurations and potential reactivity of bromophenyl cyclohexanecarboxylic acids Graham Smith & U. Wermuth, 2012.
Enzymatic Inhibition Properties
Moreover, studies on dimethoxybromophenol derivatives incorporating cyclopropane moieties by M. Boztaş et al. (2015) reveal the potential of bromophenyl derivatives in inhibiting carbonic anhydrase isoenzymes, suggesting their applicability in designing enzyme inhibitors M. Boztaş et al., 2015.
Antinociceptive Activity
Research into the antinociceptive activities of certain bromophenyl cyclohexanecarboxylic acid derivatives by N. F. Kirillov et al. (2015) also underscores the therapeutic potential of these compounds, opening avenues for developing new pain management solutions N. F. Kirillov et al., 2015.
Safety And Hazards
Safety data sheets provide information about the potential hazards of such compounds. For instance, 4-Bromophenol, a similar compound, is classified as having acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity (single exposure). It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYZWCMJDKGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


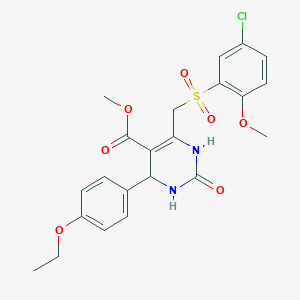
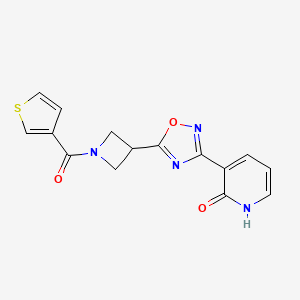
![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)
![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)
}phenylamine](/img/structure/B2779299.png)


![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)
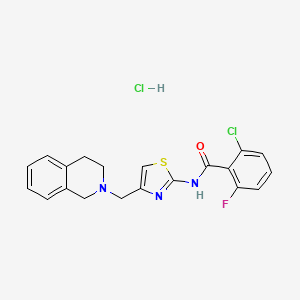
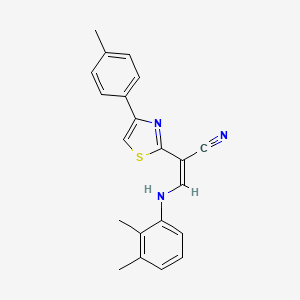
![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)